![molecular formula C6H7ClN4 B2782255 3-Azidoaniline;hydrochloride CAS No. 89798-46-9](/img/structure/B2782255.png)
3-Azidoaniline;hydrochloride
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Overview
Description
3-Azidoaniline;hydrochloride is a versatile chemical compound used in scientific research. Its unique properties allow for diverse applications, including drug development, materials synthesis, and biological labeling. It may be used in the preparation of photo-reactive polymers, poly (acrylic acid) having incorporated phenylazido groups .
Synthesis Analysis
The synthesis of 3-Azidoaniline;hydrochloride involves various chemical reactions. One of the studies presents results concerning new photochemical properties of azidoaniline, its 7-nitrobenzofurazan (NBD) derivative, and ciprofloxacin derivatives . Reactions between the compound and hexyne-1 were performed using both CuI as a catalyst ([3+3] azide-alkyne cycloaddition, classical “click chemistry” reaction) without UV light exposure and vice versa (based on known photo-crosslinking properties of phenylazide) .Molecular Structure Analysis
The molecular structure of 3-Azidoaniline;hydrochloride is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance . The molecular formula of 3-Azidoaniline is C6H6N4 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azidoaniline;hydrochloride are determined by its molecular structure. The molecular formula of 3-Azidoaniline is C6H6N4 . The predicted properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, and rule of 5 violations .Scientific Research Applications
- Researchers have developed photo-patternable nanolayered polymeric films using 3-azidoaniline hydrochloride. These films can reversibly display and hide structural colors in response to changes in relative humidity (RH). The film is fabricated through layer-by-layer assembly of chitosan and photoreactive carboxymethyl cellulose-azido derivative, selectively cross-linked via UV irradiation. The color change is fast, highly reversible, and compatible with silicon-based devices. Potential applications include anti-counterfeiting, humidity sensors, and optical color filters .
- 3-Azidoaniline hydrochloride has been used in experiments related to hydrogenations and hydrogenolysis. For instance, it was involved in the hydrogenation of 4-azidoaniline hydrochloride and 3-nitrostyrene, as well as the hydrogenolysis (reductive debromination) of 1-bromo-2-nitrobenzene .
- Researchers synthesized a photoreactive azidophenyl hyaluronic acid (Az-HA) derivative by introducing 4-azidoaniline to the carboxyl group of hyaluronic acid. This derivative allows immobilization of proteins such as epidermal growth factor (EGF) and bone morphogenetic protein (BMP). The photosensitizing properties of 4-azidoaniline enable precise protein binding for potential biomedical applications .
Photo-Patternable Nanolayered Films with Tunable Color Responses
Biosynthesis of Metallic Nanoparticles
Photoreactive Azidophenyl Hyaluronic Acid Derivative
Safety and Hazards
3-Azidoaniline;hydrochloride is classified as a flammable solid. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Future Directions
properties
IUPAC Name |
3-azidoaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-2-1-3-6(4-5)9-10-8;/h1-4H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTLFSHMMYNCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidoaniline;hydrochloride | |
CAS RN |
89798-46-9 |
Source
|
Record name | 3-azidoaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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